molecular formula C19H15N B14013692 5,6-Dimethylbenz(c)acridine CAS No. 2422-78-8

5,6-Dimethylbenz(c)acridine

Cat. No.: B14013692
CAS No.: 2422-78-8
M. Wt: 257.3 g/mol
InChI Key: VBWNCLOOLHYFFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of 5,6-Dimethylbenz©acridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

K-Region Reactivity with Electrophilic Agents

The K-region (positions 5–6) of 5,6-dimethylbenz(c)acridine exhibits nucleophilic character due to the π-electron density distribution. This property governs its reactivity with electrophilic reagents such as osmium tetroxide (OsO₄):

Reaction with Osmium Tetroxide

  • Mechanism : The K-region undergoes a second-order addition reaction with OsO₄, forming a diol-osmate intermediate.

  • Kinetics : Reaction rate constants (kk) correlate with the π-electron density at the K-region (Table 1) .

  • Steric Effects : Methyl substituents at positions 5 and 6 enhance reactivity by increasing electron density, but bulky groups (e.g., 7,11-dimethyl derivatives) introduce steric hindrance, reducing reaction rates .

Table 1: K-Region Reactivity and Biological Activity of Benz[c]acridines

CompoundCharge in K-Regionkk (L/mol·s)CarcinogenicityMutagenicity (revertants/nmol)
5,6-Dimethylbenz[c]acridine0.925.2×1035.2\times 10^{-3}High1,200
Benz[c]acridine0.883.1×1033.1\times 10^{-3}Moderate850
7-Methylbenz[c]acridine0.852.8×1032.8\times 10^{-3}Low450

Data derived from osmium tetroxide reactivity assays and Salmonella typhimurium mutagenicity tests .

Metabolic Activation to Proximate Carcinogens

This compound requires metabolic activation to exert mutagenic or carcinogenic effects. Key pathways include:

Formation of 5,6-Epoxides

  • Mechanism : Cytochrome P450 enzymes oxidize the K-region to form 5,6-epoxides, which are electrophilic intermediates capable of binding DNA (Fig. 1) .

  • Enzymatic Detoxification : Epoxide hydrolases convert epoxides to less reactive diols, while glutathione-S-transferases facilitate conjugation for excretion .

5 6 Dimethylbenz c acridineCYP4505 6 EpoxideDNAAdducts\text{5 6 Dimethylbenz c acridine}\xrightarrow{\text{CYP450}}\text{5 6 Epoxide}\xrightarrow{\text{DNA}}\text{Adducts}

Oxidation to o-Quinones

Aldo-keto reductases (AKR1C2, AKR1C3) further oxidize dihydrodiol metabolites to reactive o-quinones, generating oxidative stress and DNA damage .

Halogenation and Substitution Reactions

The aromatic system undergoes electrophilic substitution, primarily at position 7, due to methyl-directed reactivity:

Chlorination

  • Reagent : Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃).

  • Product : 7-Chloro-5,6-dimethylbenz(c)acridine, a potent antitumor agent.

Nitration

  • Reagent : HNO₃/H₂SO₄.

  • Product : Nitro derivatives show enhanced DNA intercalation but reduced solubility .

Comparative Reactivity with Analogues

The methyl groups at positions 5 and 6 uniquely influence reactivity compared to other benzacridines:

Table 2: Reactivity Trends in Benz[c]acridine Derivatives

CompoundK-Region Reactivity (kk)Metabolic Activation Efficiency
5,6-Dimethylbenz[c]acridine5.2×1035.2\times 10^{-3}High (Epoxidation)
7-Chloro Derivative4.8×1034.8\times 10^{-3}Moderate (Quinone Formation)
Unsubstituted Benz[c]acridine3.1×1033.1\times 10^{-3}Low

Higher kk values correlate with increased mutagenic and carcinogenic potential .

Key Research Findings

  • Steric Effects : The 5,6-dimethyl configuration optimizes K-region reactivity without steric hindrance, unlike 7,11-dimethyl analogues .

  • Metabolic Pathways : Dual activation via epoxidation and quinone formation explains its potent carcinogenicity .

  • Synthetic Utility : Chlorination at position 7 retains bioactivity while improving pharmacokinetic properties.

Scientific Research Applications

5,6-Dimethylbenz©acridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to other similar compounds, 5,6-Dimethylbenz©acridine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. For instance, the presence of methyl groups at the 5th and 6th positions may enhance its ability to intercalate into DNA and interact with specific molecular targets .

Properties

CAS No.

2422-78-8

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

5,6-dimethylbenzo[c]acridine

InChI

InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3

InChI Key

VBWNCLOOLHYFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C

Origin of Product

United States

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